N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide
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Overview
Description
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate sulfonamide precursors. One common method involves the reaction of 5-(ethoxymethyl)-1,3,4-thiadiazole-2-thiol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamides: Known for their insecticidal activities.
N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine: Used in dyeing applications.
Uniqueness
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide stands out due to its unique combination of an ethoxymethyl group and a methanesulfonamide moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H11N3O3S2 |
---|---|
Molecular Weight |
237.3 g/mol |
IUPAC Name |
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide |
InChI |
InChI=1S/C6H11N3O3S2/c1-3-12-4-5-7-8-6(13-5)9-14(2,10)11/h3-4H2,1-2H3,(H,8,9) |
InChI Key |
MOUBUBFUNMOTJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NN=C(S1)NS(=O)(=O)C |
Origin of Product |
United States |
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